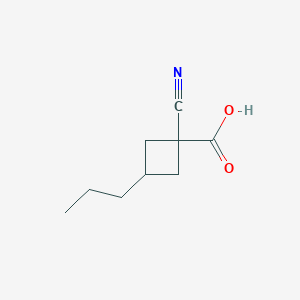
1-Cyano-3-propylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3-propylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol . This compound is characterized by a cyclobutane ring substituted with a cyano group and a propyl group at the 1 and 3 positions, respectively, and a carboxylic acid group at the 1 position . It is used primarily in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-3-propylcyclobutane-1-carboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
1-Cyano-3-propylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyano-3-propylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-Cyano-2-methylcyclobutane-1-carboxylic acid
- 1-Cyano-3-ethylcyclobutane-1-carboxylic acid
- 1-Cyano-3-butylcyclobutane-1-carboxylic acid
Comparison: 1-Cyano-3-propylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-cyano-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-3-7-4-9(5-7,6-10)8(11)12/h7H,2-5H2,1H3,(H,11,12) |
Clave InChI |
UGWFCMUXBUJDEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C1)(C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


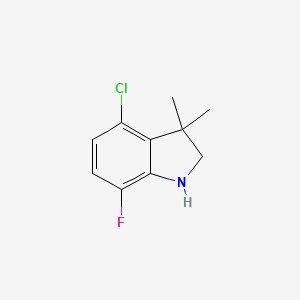

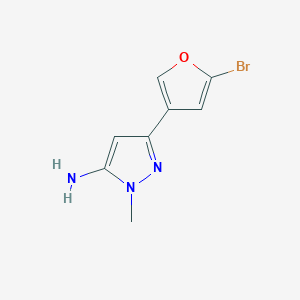
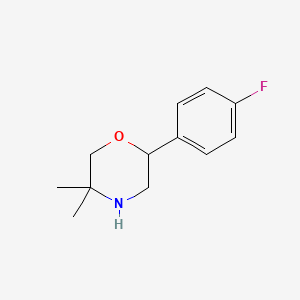

![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)
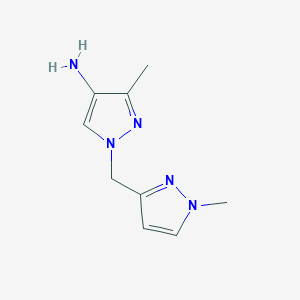
![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)


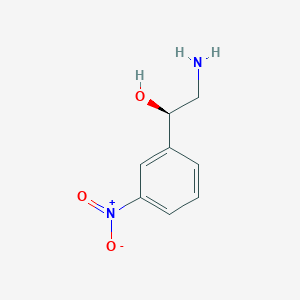

![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)

